Dimethyl 2-(4-benzylpiperazin-1-yl)succinate
Description
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is a synthetic compound featuring a succinate ester backbone substituted with a 4-benzylpiperazine moiety. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with modulating neurotransmitter systems, particularly acetylcholinesterase (AChE) inhibition, as seen in analogs like donepezil, a drug used for Alzheimer’s disease (AD) . The succinate ester in this compound may enhance solubility or influence pharmacokinetic properties compared to non-esterified analogs.
Properties
IUPAC Name |
dimethyl 2-(4-benzylpiperazin-1-yl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-16(20)12-15(17(21)23-2)19-10-8-18(9-11-19)13-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNDDWYFLJWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dimethyl 2-Chlorosuccinate
The precursor dimethyl 2-chlorosuccinate is synthesized via hydrochlorination of maleic anhydride followed by esterification. Maleic anhydride reacts with hydrogen chloride (HCl) in dichloromethane, yielding 2-chlorosuccinic anhydride. Subsequent esterification with methanol in the presence of sulfuric acid produces dimethyl 2-chlorosuccinate. Key spectral data for this intermediate include:
Piperazine Substitution Reaction
Dimethyl 2-chlorosuccinate undergoes nucleophilic substitution with 4-benzylpiperazine in dimethylformamide (DMF) using triethylamine (TEA) as a base. The reaction proceeds via an SN2 mechanism , displacing chloride with the secondary amine:
$$
\text{Dimethyl 2-chlorosuccinate} + \text{4-Benzylpiperazine} \xrightarrow[\text{TEA}]{\text{DMF, 80°C}} \text{Dimethyl 2-(4-benzylpiperazin-1-yl)succinate} + \text{HCl}
$$
Optimization Insights :
- Molar Ratio : A 1:1.2 ratio of chlorosuccinate to piperazine minimizes di-substitution.
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
- Characterization :
Conjugate Addition to α,β-Unsaturated Esters
Michael Addition to Dimethyl Maleate
Dimethyl maleate, an α,β-unsaturated diester, reacts with 4-benzylpiperazine in tetrahydrofuran (THF) under reflux. The piperazine acts as a nucleophile in a Michael addition , attacking the β-carbon of the maleate:
$$
\text{Dimethyl maleate} + \text{4-Benzylpiperazine} \xrightarrow[\text{THF}]{\Delta} \text{this compound}
$$
Key Parameters :
- Catalyst : Zinc chloride (ZnCl₂, 10 mol%) enhances reaction rate.
- Yield : 60–65% after recrystallization (ethanol/water).
- Side Products : <5% bis-adducts, separable via fractional distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Michael Addition |
|---|---|---|
| Starting Material | Dimethyl 2-chlorosuccinate | Dimethyl maleate |
| Reaction Time | 12–18 hours | 6–8 hours |
| Yield | 68–75% | 60–65% |
| Purity (HPLC) | >98% | 95–97% |
| Key Advantage | High regioselectivity | No halogen intermediates |
Mechanistic Considerations and Side Reactions
Competing Pathways in Substitution Reactions
- Di-Substitution : Excess piperazine may lead to bis-adducts at the 2- and 3-positions of succinate. Steric hindrance from the benzyl group reduces this risk.
- Ester Hydrolysis : Prolonged heating in polar solvents (e.g., DMF) can hydrolyze methyl esters to carboxylic acids. Anhydrous conditions mitigate this.
Stereochemical Outcomes
The Michael addition produces a racemic mixture due to planar symmetry in dimethyl maleate. Chiral catalysts (e.g., cinchona alkaloids) have been explored for enantioselective synthesis but remain experimental.
Industrial-Scale Production Challenges
Catalytic Distillation for Esterification
Patent CN102070448A describes a continuous process for dimethyl succinate production using catalytic distillation towers. Adapting this for the target compound would require:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
The versatility of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate allows for its application across multiple domains:
1. Chemistry:
- Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, enabling the development of new chemical entities.
- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, expanding its utility in synthetic chemistry.
2. Biology:
- Cellular Studies: Researchers employ this compound to investigate cellular processes and molecular interactions, particularly its effects on neurotransmitter systems like dopamine and serotonin.
- Antiviral Research: Studies have indicated potential antiviral properties against viruses such as Zika virus, where derivatives of the compound demonstrated cytopathic effect protection .
3. Medicine:
- Therapeutic Development: The compound is under investigation for its potential therapeutic effects, including anticancer properties and neuroprotective effects .
- Drug Development: It is utilized as a precursor in drug design, particularly for compounds targeting various diseases.
4. Industry:
- Chemical Production: this compound is used in producing various chemical products and materials, highlighting its industrial relevance.
Research has highlighted the biological activities of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Significant reduction in viral replication | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Several studies have evaluated the efficacy of this compound and its derivatives:
Zika Virus Research:
A study demonstrated that derivatives showed significant antiviral effects against Zika virus infection in Vero E6 cells. The findings suggest potential for developing antiviral therapies based on this scaffold .
Anticancer Applications:
Research into similar compounds revealed their ability to inhibit cancer cell proliferation pathways. This suggests that this compound may possess similar anticancer properties warranting further investigation .
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound binds to receptors and modulates their activity, leading to various physiological effects .
Comparison with Similar Compounds
Core Structure Variations
The 4-benzylpiperazine moiety is a shared feature among several bioactive compounds, but differences in the core structure significantly alter pharmacological profiles:
Key Observations :
- Succinate vs. Ethanone Backbone: The succinate ester in the target compound may improve solubility compared to the ethanone-linked phthalimide derivatives. However, the ethanone derivatives exhibit potent AChE inhibition, with compound 4a (IC50 = 0.91 μM) showing activity closer to donepezil (IC50 = 0.14 μM) .
- Thiazolone Derivatives : The thiazolone core shifts activity toward antiplasmodial effects, highlighting how heterocyclic modifications alter target specificity .
Substituent Effects on Bioactivity
Substituents on the benzyl ring critically influence AChE inhibition:
- Electron-Withdrawing Groups (EWGs): Ortho- and para-substituted chloro (Cl) or nitro (NO2) groups enhance AChE inhibition (e.g., 4a, IC50 = 0.91 μM) by stabilizing ligand-enzyme interactions .
- Electron-Donating Groups (EDGs) : Meta-methoxy (OCH3) groups reduce potency (e.g., 4g , IC50 = 5.5 μM), likely due to steric or electronic mismatches in the AChE active site .
Mechanistic Insights from Docking Studies
Molecular docking of ethanone derivatives (e.g., 4a) reveals binding modes similar to donepezil, with the benzylpiperazine moiety interacting with the peripheral anionic site of AChE and substituents engaging the catalytic triad .
Biological Activity
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a succinate core with dimethyl ester groups and a piperazine ring substituted with a benzyl group. Its chemical structure can be represented as follows:
Antiviral Properties
Research indicates that compounds with similar piperazine structures exhibit antiviral activities. For instance, studies on related piperazine derivatives have shown effectiveness against viruses such as Zika virus (ZIKV). These compounds demonstrated significant cytopathic effect (CPE) reduction in infected cell lines, suggesting that this compound may possess similar antiviral properties due to its structural similarities with these derivatives .
Antiparasitic Activity
This compound has been explored for its potential antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Analogous compounds have shown promising results in inhibiting the growth of T. cruzi amastigotes in vitro, indicating that this class of compounds could be effective in treating parasitic infections .
Anticancer Potential
The compound's mechanism of action may also involve modulation of cellular pathways related to cancer. Some studies have identified piperazine derivatives as selective inhibitors of kinases involved in cancer progression, suggesting that this compound could be investigated further for its anticancer properties .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cellular signaling pathways.
- Receptor Modulation : Interaction with specific receptors could alter signal transduction pathways crucial for cell survival and proliferation.
- Disruption of Cellular Processes : It may interfere with processes such as DNA replication and protein synthesis, leading to reduced viability of infected or cancerous cells.
Case Study 1: Antiviral Activity Against ZIKV
A study evaluated the antiviral effects of a novel class of piperazine derivatives, including compounds structurally related to this compound. The results indicated that certain analogs significantly reduced ZIKV RNA replication and protein expression in Vero E6 cells at low micromolar concentrations .
| Compound | CPE Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound A | 80% | 5 |
| Compound B | 75% | 10 |
| This compound | TBD | TBD |
Case Study 2: Antiparasitic Activity Against T. cruzi
In another study, compounds similar to this compound were screened for their anti-T. cruzi activity. The lead compound showed potent inhibition of intracellular amastigotes without significant toxicity in vivo, highlighting the therapeutic potential of this class .
| Compound | Amastigote Inhibition (%) | Toxicity (LD50) |
|---|---|---|
| Lead Compound | 90% | >200 mg/kg |
| This compound | TBD | TBD |
Q & A
Q. How can researchers optimize the synthesis of dimethyl 2-(4-benzylpiperazin-1-yl)succinate to improve yield and reproducibility?
Methodological Answer:
- Step 1 : Utilize computational reaction path search methods based on quantum chemical calculations to predict viable reaction intermediates and transition states .
- Step 2 : Apply factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to identify critical parameters influencing yield .
- Step 3 : Implement real-time monitoring via HPLC (using sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6 and methanol mixtures) to track reaction progress .
- Step 4 : Optimize purification using membrane separation technologies or column chromatography with silica gel gradients .
Q. What analytical methods are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks using DEPT-135 and 2D-COSY to confirm substituent positions and rule out regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass error.
- HPLC-UV/ELSD : Use a C18 column with a mobile phase of methanol:buffer (65:35) at 1.0 mL/min flow rate for purity assessment .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvates/hydrates by monitoring weight loss up to 250°C .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
Methodological Answer:
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, UV light, acidic/basic hydrolysis) for 4 weeks .
- Analytical Endpoints : Monitor degradation via HPLC peak area changes (>5% degradation threshold) and LC-MS for byproduct identification .
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at -20°C for long-term stability .
Q. What strategies ensure accurate quantification of impurities in this compound batches?
Methodological Answer:
- For Known Impurities : Use spiked calibration curves with synthetic impurities (e.g., des-methyl byproducts) .
- For Unknowns : Apply LC-QTOF-MS with molecular networking to cluster structurally related impurities .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995), LOD/LOQ (<0.1%), and recovery (90–110%) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental reaction outcomes for this compound synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) to explain unexpected byproducts .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to refine experimental solvent choices .
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Cs₂CO₃ for SNAr reactions) .
Q. What approaches reconcile contradictory bioactivity data between in vitro and in vivo studies involving this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier permeability .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites and correlate with in vivo efficacy .
- Dose-Response Refinement : Apply Hill equation modeling to adjust for species-specific differences in receptor affinity .
Q. How can factorial design enhance the scalability of this compound production?
Methodological Answer:
- Variables : Test reactor type (batch vs. flow), mixing efficiency, and temperature gradients .
- Response Surface Methodology (RSM) : Optimize parameters like residence time and catalyst loading for ≥90% yield .
- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of intermediate concentrations .
Q. What structural modifications to this compound could mitigate off-target effects in neurological assays?
Methodological Answer:
- Bioisosteric Replacement : Substitute the benzyl group with pyridylmethyl to reduce lipophilicity and improve selectivity .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to limit CNS exposure .
- Co-crystallization Studies : Resolve X-ray structures with target receptors (e.g., 5-HT₁A) to guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
